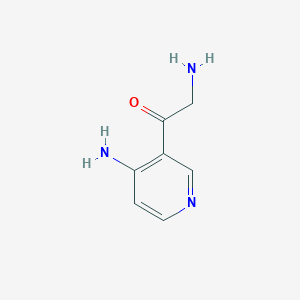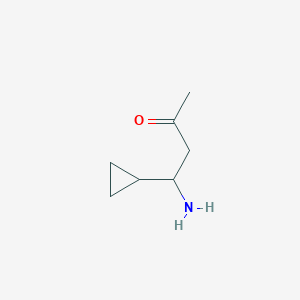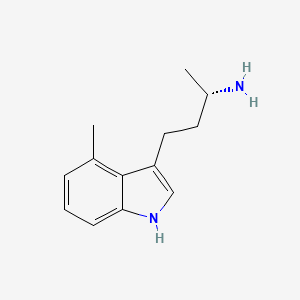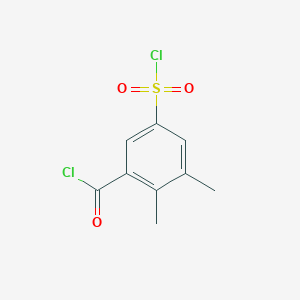
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is an organic compound that features both chlorosulfonyl and benzoyl chloride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride typically involves the chlorosulfonation of 2,3-dimethylbenzoic acid. The reaction is carried out by treating the acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-dimethylbenzoic acid and sulfuric acid.
Reduction: The compound can be reduced to form 5-amino-2,3-dimethylbenzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in the reduction of the compound.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
2,3-Dimethylbenzoic Acid: Formed from hydrolysis.
科学的研究の応用
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorosulfonyl and benzoyl chloride groups, which increase the electrophilicity of the carbon atoms involved in the reactions .
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in similar sulfonylation reactions.
3-(Chlorosulfonyl)benzoyl chloride: A structural isomer with similar reactivity but different physical properties.
Sulfuryl chloride: Used in chlorination and sulfonation reactions
Uniqueness
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is unique due to the presence of both chlorosulfonyl and benzoyl chloride groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical transformations .
特性
分子式 |
C9H8Cl2O3S |
|---|---|
分子量 |
267.13 g/mol |
IUPAC名 |
5-chlorosulfonyl-2,3-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-7(15(11,13)14)4-8(6(5)2)9(10)12/h3-4H,1-2H3 |
InChIキー |
RBCAQWHVQXXXRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C(=O)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)

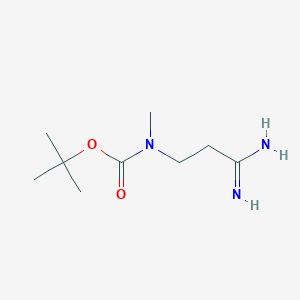
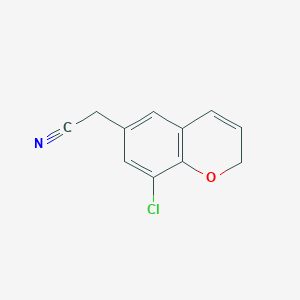
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)

